

potential off-target effects of ERD-3111

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644

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ERD-3111 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ERD-3111**. As specific off-target data for **ERD-3111** is not yet publicly available, this guide focuses on general principles for assessing off-target effects of PROTACs that utilize the cereblon (CRBN) E3 ligase, enabling researchers to design and interpret their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of **ERD-3111**?

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ER α).^{[1][2][3][4][5][6][7][8]} It has been shown to effectively reduce the levels of both wild-type and mutated ER α proteins in cancer cells, leading to tumor growth inhibition in preclinical models of ER-positive breast cancer.^{[1][3][5][6][7][9]}

Q2: Is there any publicly available data on the off-target effects of **ERD-3111**?

Currently, there is limited publicly available information specifically detailing the off-target effects of **ERD-3111**. One preclinical in vivo mouse study reported no significant animal weight loss or other observed toxicities during treatment, suggesting a favorable safety profile at the tested doses.^[3] However, comprehensive off-target profiling data has not been published.

Q3: What are the potential sources of off-target effects for a PROTAC like **ERD-3111**?

Potential off-target effects of PROTACs can arise from several factors:

- The warhead: The ligand that binds to the target protein (ER α in this case) may have some affinity for other proteins.
- The E3 ligase ligand: **ERD-3111** utilizes a novel ligand for the cereblon (CRBN) E3 ligase, TX-16.^[3] Ligands for CRBN, such as thalidomide and its derivatives, are known to induce the degradation of "neosubstrates," which are proteins not typically targeted by the E3 ligase.^{[10][11][12][13][14]} This can lead to unintended protein degradation.
- The ternary complex: The formation of a ternary complex between the PROTAC, an off-target protein, and the E3 ligase can lead to the degradation of the off-target protein.

Q4: What are the known off-target effects of other CRBN-recruiting PROTACs?

Pomalidomide, a commonly used CRBN ligand in PROTAC design, is known to induce the degradation of several zinc finger transcription factors, such as IKZF1 and IKZF3.^[10] The specific neosubstrate profile can be influenced by the structure of the CRBN ligand and the linker used in the PROTAC.^[13] Therefore, it is important to experimentally determine the off-target profile of any new CRBN-based PROTAC.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype or toxicity observed in experiments with **ERD-3111**.

- Possible Cause: This could be due to an off-target effect of **ERD-3111**.
- Troubleshooting Steps:
 - Confirm On-Target Activity: First, verify that **ERD-3111** is degrading ER α as expected in your experimental system using methods like Western blotting or mass spectrometry.
 - Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Off-target effects may occur at higher concentrations.

- Control Experiments: Include appropriate controls, such as a negative control PROTAC that does not bind to ER α or CRBN, to distinguish between on-target and off-target effects.
- Proteomic Profiling: Conduct unbiased proteomic studies (e.g., global mass spectrometry) to identify proteins that are downregulated upon **ERD-3111** treatment, other than ER α .
- Cell Line Panel Screening: Test the effect of **ERD-3111** on a panel of cell lines with varying expression levels of ER α and CRBN to identify potential off-target liabilities.

Issue 2: Difficulty interpreting proteomic data to identify off-target effects.

- Possible Cause: Distinguishing direct off-targets from downstream effects of ER α degradation can be challenging.
- Troubleshooting Steps:
 - Time-Course Analysis: Perform a time-course proteomic experiment to differentiate between early, direct degradation events and later, indirect effects on protein expression.
 - Bioinformatic Analysis: Utilize bioinformatics tools to analyze the list of downregulated proteins for enrichment of specific pathways or protein families. This can provide clues about potential off-target mechanisms.
 - Orthogonal Validation: Validate key potential off-targets identified by proteomics using an independent method, such as Western blotting or targeted proteomics.
 - CRBN Knockdown/Knockout: Use a CRBN knockdown or knockout cell line to confirm that the degradation of potential off-targets is dependent on the presence of the E3 ligase.

Data Summary

As specific quantitative off-target data for **ERD-3111** is not available, the following table summarizes its known on-target activity. Researchers are encouraged to generate similar data for potential off-targets in their experimental systems.

Parameter	Cell Line	Value	Reference
On-Target Activity			
ER α Degradation DC50	MCF-7	0.5 nM	[3][8]
ER α Degradation DC50	T47D	Not Reported	
Off-Target Activity			
Potential Off-Target 1 Degradation DC50	User-defined	To be determined	
Potential Off-Target 2 Degradation DC50	User-defined	To be determined	

Experimental Protocols

Protocol 1: Global Proteomic Profiling to Identify Off-Target Effects

This protocol outlines a general workflow for identifying potential off-target protein degradation using mass spectrometry.

- Cell Culture and Treatment:
 - Plate cells (e.g., MCF-7 or a relevant cell line) at an appropriate density.
 - Treat cells with **ERD-3111** at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μ M) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
- Cell Lysis and Protein Extraction:
 - Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
 - Quantify protein concentration using a standard assay (e.g., BCA assay).
- Protein Digestion:

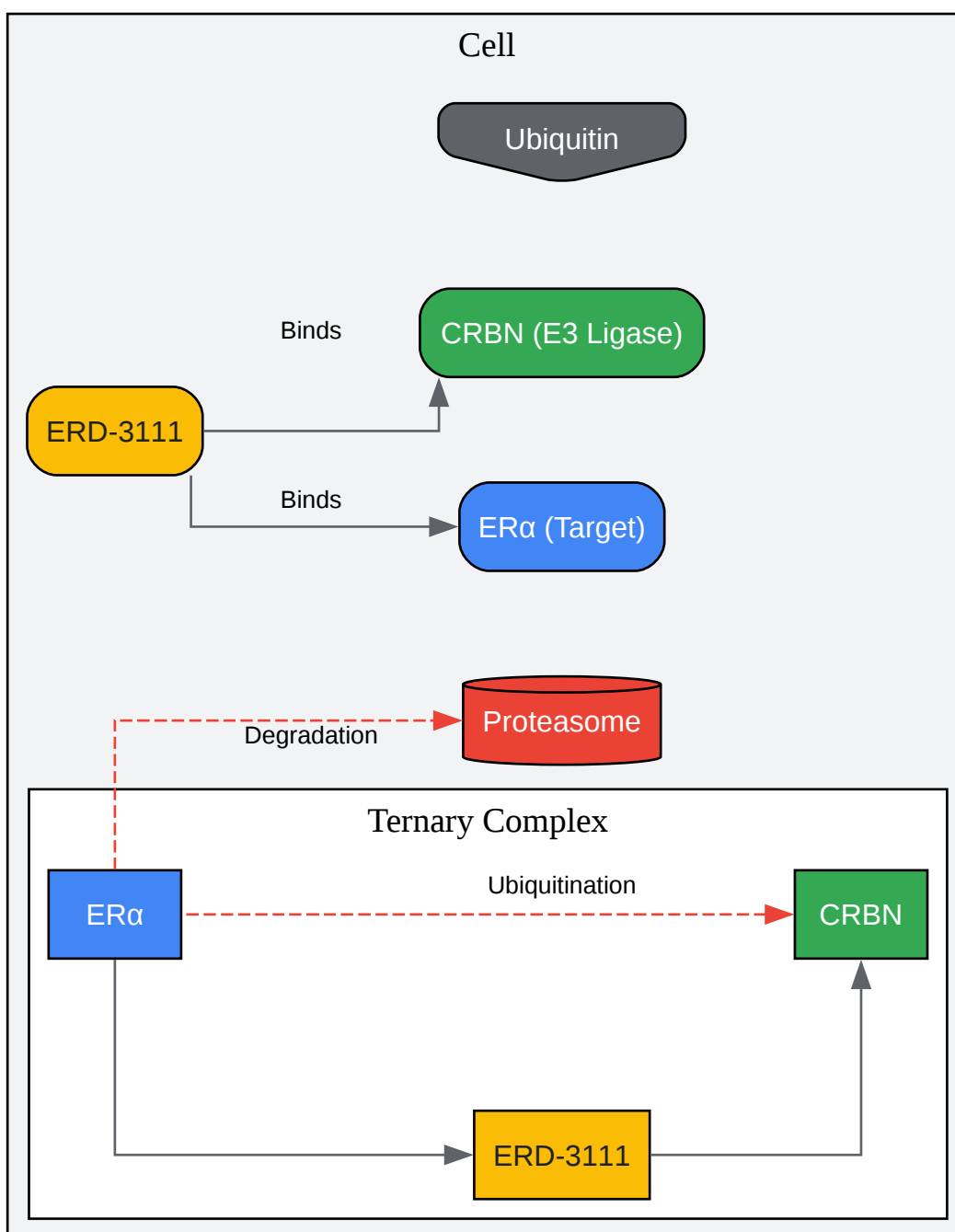
- Reduce and alkylate the protein extracts.
- Digest the proteins into peptides using an enzyme such as trypsin.
- Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
 - Label the peptide samples from different treatment conditions with TMT reagents for multiplexed quantitative analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - Analyze the peptide samples using a high-resolution mass spectrometer.
- Data Analysis:
 - Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
 - Perform statistical analysis to identify proteins with significantly altered abundance in **ERD-3111**-treated samples compared to the vehicle control.
 - Filter the data to identify proteins that are downregulated in a dose-dependent manner.

Protocol 2: Western Blotting for Validation of Potential Off-Targets

- Cell Culture and Treatment:
 - Treat cells with **ERD-3111** as described in Protocol 1.
- Protein Extraction and Quantification:
 - Lyse cells in RIPA buffer or a similar lysis buffer.
 - Quantify protein concentration.
- SDS-PAGE and Western Blotting:
 - Separate protein lysates by SDS-PAGE.

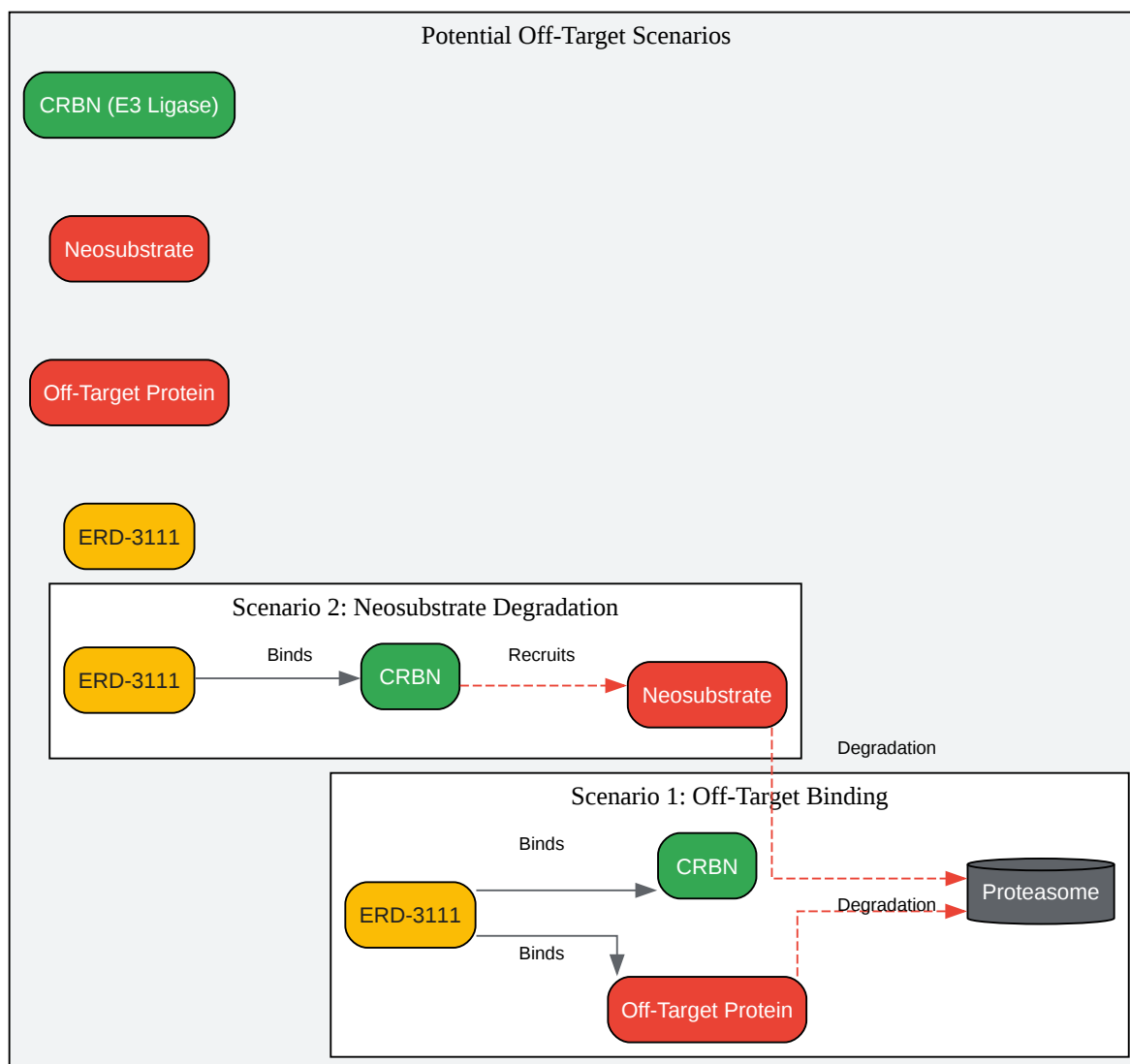
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β -actin).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Quantify band intensities to determine the relative protein levels.

Visualizations



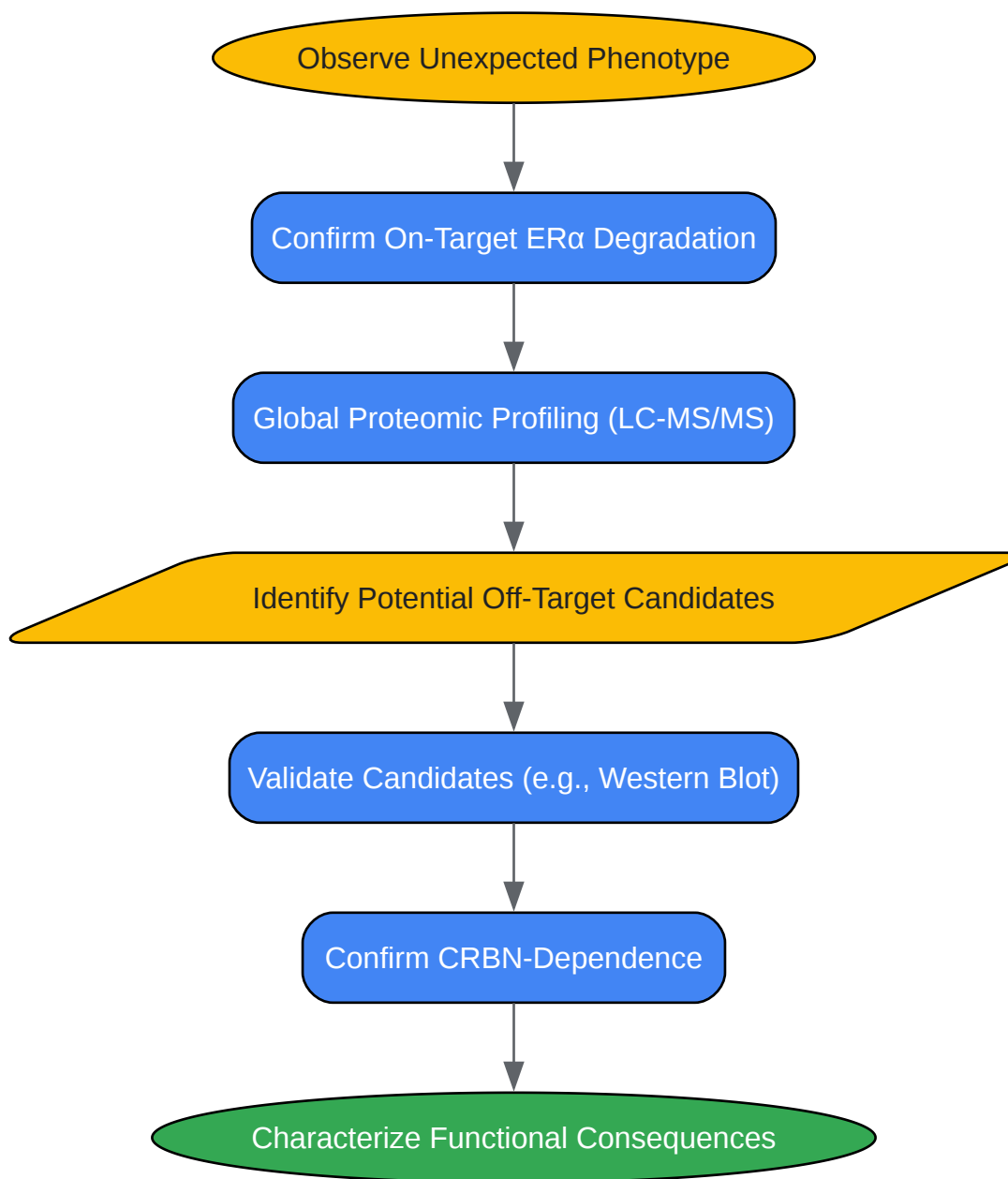
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Caption: Mechanism of action of **ERD-3111** as an ERα PROTAC degrader.



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Caption: Potential mechanisms of off-target effects for CRBN-recruiting PROTACs.



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